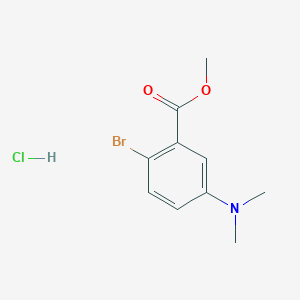

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a chemical compound with the CAS Number: 1820705-24-5 . It has a molecular weight of 294.58 and its linear formula is C10H13BrClNO2 .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is 1S/C10H12BrNO2.ClH/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3;/h4-6H,1-3H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride has been a versatile reagent in the synthesis of various organic compounds. The compound's reactivity, particularly in nucleophilic substitution reactions, has been exploited to produce a range of heterocyclic and aromatic compounds. For instance, it has been utilized in the preparation of succinimido derivatives, where the N-bromosuccinimide in carbon tetrachloride and in the presence of benzoyl peroxide converts N,N-dimethylamides and N,N-dimethylamines into succinimido derivatives. This process involves a radical bromination of the N-methyl moiety followed by a reaction with NBS via electrophilic substitution, suggesting an ionic mechanism (Caristi, Ferlazzo, & Gattuso, 1984).

Role in the Synthesis of Benzofuran Analogs and Pharmaceutical Intermediates

The compound has also been key in synthesizing benzofuran analogs with potential antimicrobial and pharmacological activities. The synthesis process typically involves the reaction of intermediates like 5-bromosalicylaldehyde with hydroxylamine hydrochloride in dimethylformamide, leading to the formation of compounds that are then screened for antimicrobial and pharmacological properties (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Applications in Drug Synthesis and Industrial Processes

In drug synthesis, methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride has been instrumental in developing anti-cancer drugs by serving as an intermediate for key reactions. The compound's role in brominating other intermediates to yield products that inhibit crucial enzymes in cancer cells exemplifies its importance in medicinal chemistry (Sheng-li, 2004). Additionally, in industrial processes, it has been utilized in the scalable preparation of intermediates for SGLT2 inhibitors, showcasing its relevance in large-scale pharmaceutical manufacturing (Zhang et al., 2022).

Mécanisme D'action

The mechanism of action of “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The safety information available indicates that “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and using protective gloves, eye protection, and face protection when handling the compound .

Propriétés

IUPAC Name |

methyl 2-bromo-5-(dimethylamino)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3;/h4-6H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGCOQUYJCNMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)

![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)

![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)